4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCMQKRJFNLHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379204 |

Source

|

| Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-21-4 |

Source

|

| Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a prominent heterocyclic framework in the fields of medicinal chemistry and agrochemical research.[1][2][3] This six-membered ring, containing two adjacent nitrogen atoms and a carbonyl group, serves as a "wonder nucleus" due to the diverse biological activities exhibited by its derivatives.[1][2] These activities span a wide therapeutic spectrum, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular properties.[3][4][5] In agriculture, pyridazinone derivatives have been developed as potent herbicides.[6][7][8][9]

This guide focuses on a specific derivative, This compound . As a member of the 2-substituted 4,5-dihalopyridazinone class, this compound holds potential for further functionalization and exploration of its biological profile.[1] This document provides a comprehensive, technically-grounded overview of its synthesis from commercially available starting materials and the analytical techniques required for its thorough characterization. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and chemical development.

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved through a classical condensation reaction. The core of this transformation involves the reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with p-tolylhydrazine (or its salt). This approach is a well-established route for forming the N-substituted pyridazinone ring system.

Underlying Synthetic Principle

The reaction proceeds via a nucleophilic attack of the hydrazine derivative on the aldehyde group of the open-chain form of mucochloric acid, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic pyridazinone ring. The use of an acidic medium is crucial as it protonates the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl dichloropyridazinones.[10]

Reagents and Materials:

-

Mucochloric Acid (≥98%)

-

p-Tolylhydrazine hydrochloride or 4-Methylphenylhydrazine (≥97%)

-

Sulfuric Acid (3M aqueous solution)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Buchner funnel and vacuum filtration apparatus

Step-by-Step Synthesis Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of mucochloric acid (8.45 g, 50 mmol) in 100 mL of 3M sulfuric acid.

-

Addition of Hydrazine: To this stirred solution, add p-tolylhydrazine (6.11 g, 50 mmol) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction Execution: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain the reflux for 2 hours. A precipitate will form as the reaction progresses.

-

Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight. This yields the crude this compound.

Purification:

The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by vacuum filtration and dry as described above.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Part 2: Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.

Diagram of the Characterization Workflow

Caption: Standard workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms (protons). For the title compound, the expected signals are distinct for the p-tolyl group and the pyridazinone ring proton.[10]

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale Pyridazinone-H ~8.3 Singlet (s) 1H Aromatic proton on the electron-deficient heterocyclic ring. Aromatic-H (ortho to N) ~7.4 Doublet (d) 2H Aromatic protons deshielded by the adjacent nitrogen atom. Aromatic-H (meta to N) ~7.3 Doublet (d) 2H Aromatic protons shielded relative to their ortho counterparts. Methyl-H (-CH₃) ~2.4 Singlet (s) 3H Protons of the electron-donating methyl group on the aryl ring. -

¹³C NMR Spectroscopy: This analysis identifies the carbon framework of the molecule.

Carbon Assignment Expected δ (ppm) Rationale Carbonyl (C=O) ~155-160 Characteristic chemical shift for an amide/lactam carbonyl carbon. C-Cl (on pyridazinone) ~130-145 Carbons attached to electronegative chlorine atoms. Aromatic C (quaternary) ~135-140 Aromatic carbons with substituents. Aromatic C-H ~120-130 Standard range for aromatic C-H carbons. Methyl (-CH₃) ~20-25 Typical shift for a methyl carbon attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation patterns, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion ([M+H]⁺): The theoretical monoisotopic mass is 255.9963. The mass spectrum will show a characteristic isotopic cluster for the two chlorine atoms. The most intense peaks will be for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The calculated m/z for the [M+H]⁺ ion is approximately 257.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Amide/Lactam) | 1660-1690 | Carbonyl stretch |

| C=N / C=C (Aromatic/Heteroaromatic) | 1500-1600 | Ring stretching |

| C-Cl | 700-850 | Carbon-chlorine stretch |

Conclusion

The synthesis of this compound via the condensation of mucochloric acid and p-tolylhydrazine is a robust and efficient method. The identity and purity of the resulting compound can be unequivocally confirmed through a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. This technical guide provides researchers with a validated framework for the preparation and characterization of this valuable heterocyclic building block, paving the way for its further investigation in agrochemical and pharmaceutical applications.

References

-

Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Li, X., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

-

Nakajima, T., et al. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. Journal of Agricultural and Food Chemistry. [Link]

-

Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Al-Ostath, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. [Link]

-

Wang, Q., et al. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Talebi, M., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6667. [Link]

-

Gomma, A. M. (2025). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2018). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 8(2), 85-101. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cbijournal.com [cbijournal.com]

A Comprehensive Spectroscopic Guide to 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one: Structural Elucidation and Data Interpretation

Abstract

This technical guide provides an in-depth spectroscopic analysis of 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one, a key heterocyclic compound with significant applications as an intermediate in the synthesis of novel therapeutic and agrochemical agents.[1] For researchers, chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is paramount. This document outlines the principles and experimental workflows for the structural validation of this target compound using a suite of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). By integrating established protocols with detailed data interpretation, this guide serves as an authoritative resource for the comprehensive characterization of pyridazinone derivatives.

Introduction and Molecular Overview

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities.[2][3] 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one is a crucial building block, offering multiple reaction sites for further chemical modification. Its synthesis is commonly achieved through the condensation reaction of mucochloric acid with p-methylphenyl hydrazine, a process that is both efficient and scalable.[4] Accurate structural elucidation is the foundational step that underpins all subsequent research and development. This guide employs a multi-technique spectroscopic approach, as the combination of methods provides complementary information essential for unequivocal structure confirmation.[5][6]

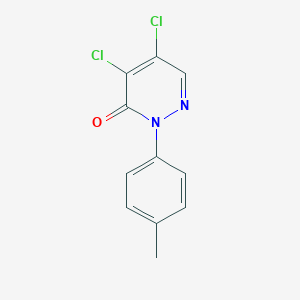

Molecular Structure

The chemical structure of the title compound is presented below. The key features include a dichlorinated pyridazinone ring, a central lactam-like carbonyl group, and an N-substituted p-tolyl moiety.

Caption: Molecular Structure of 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. Pyridazine and its derivatives are known to exhibit characteristic absorptions in the UV region.[7][8][9]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10-100 µM) in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200–400 nm.[8]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Data Interpretation and Expected Results

The UV-Vis spectrum of 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the pyridazinone and p-tolyl chromophores. The conjugation between these two ring systems influences the position and intensity of the absorption maxima.

| Expected Transition | Approximate λmax (nm) | Chromophore |

| π → π | 220 - 280 | p-Tolyl Ring & Pyridazinone C=C |

| n → π | > 300 | Pyridazinone C=O |

| Caption: Predicted UV-Vis Absorption Data. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[6] It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making its identification possible.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the 4000–400 cm⁻¹ range.[6] A background spectrum is recorded first and automatically subtracted.

Data Interpretation and Expected Results

The FT-IR spectrum provides a molecular fingerprint. The key is to identify the strong, characteristic absorption bands corresponding to the principal functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Significance |

| C=O Stretch | 1670 - 1695 | Amide/Lactam Carbonyl | A very strong and sharp absorption, characteristic of the pyridazinone ring.[11] |

| C=C Stretch | 1590 - 1610 | Pyridazinone Ring | Confirms the presence of the heterocyclic ring structure. |

| C=C Stretch | 1480 - 1520 | Aromatic Ring (p-tolyl) | Indicates the presence of the aromatic substituent. |

| C-H Stretch (Aromatic) | 3030 - 3100 | Aryl C-H | Typically weak to medium absorptions above 3000 cm⁻¹. |

| C-H Stretch (Aliphatic) | 2920 - 2960 | Methyl (CH₃) | Confirms the methyl group on the tolyl ring. |

| C-Cl Stretch | 700 - 850 | Aryl Halide | Confirms the presence of the chloro substituents on the pyridazinone ring. |

| Caption: Predicted FT-IR Characteristic Absorption Bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] It relies on the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Workflow

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Analysis

The ¹H NMR spectrum will show distinct signals for each unique proton environment. Based on known chemical shift data for similar structures, the following assignments are predicted.[4][12][13]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Pyridazinone ring) | ~8.3 | Singlet (s) | 1H |

| Aromatic H (ortho to N) | ~7.4 | Doublet (d) | 2H |

| Aromatic H (ortho to CH₃) | ~7.3 | Doublet (d) | 2H |

| Methyl H (-CH₃) | ~2.4 | Singlet (s) | 3H |

| Caption: Predicted ¹H NMR Spectral Data (in DMSO-d₆).[4] |

Causality Behind Predictions:

-

H-6 Proton: The singlet at δ ~8.3 ppm is characteristic of the lone proton on the electron-deficient dichloropyridazinone ring.[4]

-

Aromatic Protons: The p-tolyl group displays a typical AA'BB' system, which often resolves into two distinct doublets, reflecting the different electronic environments of the protons ortho and meta to the pyridazinone ring.

-

Methyl Protons: The singlet at ~2.4 ppm is a classic chemical shift for a methyl group attached to an aromatic ring.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature (e.g., C=O, C-Cl, aromatic C).[14]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Significance |

| C=O (C-3) | ~158-162 | Carbonyl carbon, highly deshielded. |

| C-Cl (C-4, C-5) | ~135-145 | Carbons attached to electronegative chlorine atoms. |

| C-6 | ~130-135 | Unsubstituted carbon on the pyridazinone ring. |

| Aromatic C (quaternary, C-1') | ~138-142 | Carbon attached to the nitrogen atom. |

| Aromatic C (quaternary, C-4') | ~135-140 | Carbon attached to the methyl group. |

| Aromatic C (CH, C-2', C-3') | ~120-130 | Aromatic methine carbons. |

| Methyl C (-CH₃) | ~20-22 | Aliphatic carbon of the methyl group. |

| Caption: Predicted ¹³C NMR Spectral Data. |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.[15]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the sample is injected into the instrument, often via a gas chromatograph (GC/MS) for separation and purification.[5]

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: An ion detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Expected Results

The molecular formula of 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one is C₁₁H₈Cl₂N₂O, with a molecular weight of approximately 255.1 g/mol .[1]

| Ion (m/z) | Identity | Significance |

| 254/256/258 | [M]⁺• | Molecular Ion Cluster: The key diagnostic feature. The presence of two chlorine atoms results in a characteristic isotopic pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms. |

| Varies | Fragment Ions | Fragmentation may involve the loss of CO, Cl•, or cleavage of the N-tolyl bond, providing further structural clues.[16] |

| Caption: Predicted Mass Spectrometry Data. |

Conclusion

The structural confirmation of 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one is reliably achieved through a synergistic application of modern spectroscopic techniques. FT-IR confirms the presence of key functional groups, particularly the lactam carbonyl. Mass spectrometry validates the molecular weight and the presence of two chlorine atoms through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement of the p-tolyl substituent and the protons on the heterocyclic ring. Together, these methods provide a self-validating system, ensuring the scientific integrity of the compound's identity for its use in further research and development.

References

-

Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 15, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Retrieved January 15, 2026, from [Link]

-

4,5-Dichloro-3-hydroxypyridazine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved January 15, 2026, from [Link]

-

Lee, H.-G., Kim, M.-J., Lee, I.-H., Kim, E. J., Kim, B. R., & Yoon, Y.-J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

-

UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

-

4,5-Dichloro-2-m-Tolylpyridazin-3(2H)-One. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

-

Samir, A., Salgado, S., & Mellouki, A. (2014). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved January 15, 2026, from [Link]

-

4,5-dichloro-3(2H)-pyridazinone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022). MDPI. Retrieved January 15, 2026, from [Link]

-

4,5,6-Trichloro-2-p-tolyl-2H-pyridazin-3-one. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Pyridazine. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). PubMed. Retrieved January 15, 2026, from [Link]

-

4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. (2009). PubMed. Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

4,5-Dichloro-2-methylpyridazin-3(2H)-one. (2010). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2020). MDPI. Retrieved January 15, 2026, from [Link]

-

Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved January 15, 2026, from [Link]

Sources

- 1. 4,5-Dichloro-2-m-Tolylpyridazin-3(2H)-One [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazine [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

A Comprehensive Technical Guide to the Biological Activity of Novel Pyridazinone Derivatives

Abstract: Pyridazinone, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities its derivatives exhibit.[1][2][3] This versatile core structure has been successfully modified to create therapeutic agents for a wide range of conditions, including cancer, inflammation, microbial infections, and cardiovascular diseases.[1][2] This guide provides an in-depth analysis of the key biological activities of novel pyridazinone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to serve as a comprehensive resource for advancing pyridazinone-based drug discovery.

Introduction to Pyridazinone Scaffolds

Chemical Properties and Significance

The pyridazinone nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms and a carbonyl group.[3][4] This arrangement of atoms confers a unique set of physicochemical properties, making it an attractive "privileged structure" in medicinal chemistry. The presence of nitrogen atoms allows for hydrogen bonding, while the overall structure can be readily functionalized at various positions. This chemical tractability enables the systematic modification of derivatives to optimize potency, selectivity, and pharmacokinetic properties, highlighting its importance in the development of new therapeutic agents.[2]

Historical Perspective in Medicinal Chemistry

Pyridazinone derivatives have been a subject of interest for decades, with early research focusing on their cardiovascular effects.[5] Over the years, extensive research has revealed a "wonder nucleus" capable of eliciting nearly all types of biological activities.[4] Numerous derivatives have been synthesized and found to possess potent activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and cardiotonic effects, among others.[3][4] This has solidified the pyridazinone scaffold as a cornerstone in the search for novel drugs targeting a multitude of diseases.

Key Biological Activities and Therapeutic Targets

Pyridazinone derivatives demonstrate a remarkable diversity of pharmacological actions by interacting with a wide array of biological targets.[1]

Anticancer Activity

A significant area of research has focused on the anticancer potential of pyridazinone derivatives.[6] These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival. Mechanisms of action include the inhibition of protein kinases like VEGFR-2, which is vital for angiogenesis, and tubulin polymerization, a key process in cell division.[6][7] Some derivatives induce apoptosis (programmed cell death) by upregulating pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic genes such as Bcl-2.[7] Their cytotoxicity has been demonstrated against numerous human cancer cell lines, including those of the breast, lung, colon, and pancreas.[8][9]

Anti-inflammatory Activity

Many pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[11][12] Several pyridazinone compounds have been identified as highly potent and selective COX-2 inhibitors, with some showing superior gastrointestinal safety profiles compared to established drugs like indomethacin and celecoxib.[13] Their anti-inflammatory action is also attributed to the reduced production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-12).[13][14]

Antimicrobial Activity

The pyridazinone scaffold is also a promising source for new antimicrobial agents.[4] Derivatives have been synthesized that show significant activity against a range of pathogenic bacteria and fungi.[15][16] For instance, certain compounds have demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans.[7][16] The development of dual-action agents, possessing both anticancer and antimicrobial properties, is a particularly promising strategy, as cancer patients are often immunocompromised and susceptible to infections.[7]

Cardiovascular Effects

Historically, the cardiovascular system has been a primary target for pyridazinone-based drugs.[5] These derivatives can act as vasodilators, antihypertensive agents, cardiotonic agents, and antiplatelet agents.[6][17] Their mechanisms often involve the inhibition of phosphodiesterase III (PDE III) or direct vasorelaxant effects.[4][6] Pimobendan, a notable benzimidazole-pyridazinone derivative, exhibits both vasodilator and positive inotropic properties, making it useful in the treatment of heart failure.[18]

Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways modulated by pyridazinone derivatives is crucial for rational drug design.

Inhibition of Cyclooxygenase (COX) Pathway

Pyridazinone-based anti-inflammatory agents often function by blocking the COX pathway. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block this conversion at sites of inflammation without affecting the protective functions of COX-1 in the gut and kidneys.

General Drug Discovery and Evaluation Workflow

The development of novel pyridazinone derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process ensures a systematic progression from a chemical concept to a potential therapeutic candidate.

Experimental Protocols for Activity Assessment

To ensure scientific integrity, all described protocols must be self-validating, incorporating appropriate controls to verify the experimental results.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]

Protocol:

-

Cell Seeding: Plate adherent cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[20] Incubate for a specified period (e.g., 72 hours).[21]

-

MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[20][22] This allows viable cells to convert MTT into formazan.

-

Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE₂).[23]

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes as per the manufacturer's instructions.[24][25]

-

Assay Setup (96-well plate):

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.[24]

-

100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.[24]

-

Inhibitor Wells: Prepare serial dilutions of pyridazinone derivatives. Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of the test inhibitor, and 10 µL of either COX-1 or COX-2 enzyme.

-

-

Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.[25]

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction. Incubate for exactly two minutes at 37°C.[25]

-

Reaction Termination: Stop the reaction by adding a stopping agent, such as a saturated stannous chloride solution.[25]

-

PGE₂ Quantification: Measure the amount of PGE₂ produced using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.[23]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27] The broth microdilution method is commonly used.[27]

Protocol:

-

Inoculum Preparation: Culture the test microorganism (bacteria or fungi) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[27]

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridazinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[26] The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial or fungal suspension to each well, bringing the total volume to 200 µL.[27] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[27]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]

-

Result Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[26]

Structure-Activity Relationship (SAR) Studies

SAR analysis is fundamental to understanding how specific structural features of pyridazinone derivatives influence their biological activity.[28] For example, in the context of anti-inflammatory agents, the type and position of substituents on the pyridazinone ring can dramatically affect COX-2 selectivity and potency. Similarly, for anticancer activity, modifications to aryl groups attached to the core can alter binding affinity to target kinases or enhance cytotoxicity.[29]

| Activity | Structural Feature | Impact on Activity | Reference Example |

| Anti-inflammatory | Sulfonamide group at the para-position of an aryl substituent | Often confers optimal COX-2 inhibitory potency. | Compound 3g showed a high COX-2 selectivity index (SI) of 11.51, comparable to celecoxib. |

| Anticancer (VEGFR-2) | Diarylurea moiety | Acts as a surrogate for sorafenib, enabling potent VEGFR-2 inhibition. | Compound 17a showed the best inhibitory activity against VEGFR-2.[7] |

| Cardiotonic | 6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold | Essential for cardiotonic and antihypertensive effects. | Design and synthesis of derivatives as potent cardiotonic agents.[4] |

| Antifungal | Modifications to a piperazine linker and sulfonamide moiety | Optimization led to improved systemic exposure while retaining good antifungal activity. | SAR studies of glucan synthase inhibitors.[30] |

Future Perspectives and Drug Development

The pyridazinone scaffold continues to be a fertile ground for drug discovery.[2] Future research will likely focus on several key areas:

-

Novel Targets: Exploring the activity of pyridazinone derivatives against emerging therapeutic targets in oncology and immunology.

-

Dual- or Multi-Targeting Agents: Designing single molecules that can modulate multiple pathways, such as dual COX-2/kinase inhibitors, which could offer synergistic therapeutic benefits.[6]

-

Improved Pharmacokinetics: Optimizing derivatives to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to better bioavailability and safety profiles for clinical translation.

The versatility and proven track record of the pyridazinone core ensure its continued prominence in the development of the next generation of therapeutic agents.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

-

Pathak, S., et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available from: [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available from: [Link]

-

A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

-

A Review on Pyridazinone Ring Containing Various Cardioactive Agents. International Journal of Research in Pharmaceutical Sciences and Technology. Available from: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available from: [Link]

-

SAR Studies of Pyridazinone Derivatives as Novel Glucan Synthase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]

-

The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Bekhit, A. A., et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. Available from: [Link]

-

Verdouw, P. D., et al. (1987). Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. European Journal of Pharmacology. Available from: [Link]

-

Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Letters in Drug Design & Discovery. Available from: [Link]

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Oncotarget. Available from: [Link]

-

Several pyridazinone derivatives with cardiovascular activity devoid of C6-(aryl or heteroaryl) group. ResearchGate. Available from: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available from: [Link]

-

MTT Cell Assay Protocol. T. Horton Checkpoint Lab. Available from: [Link]

-

Anti‐inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Available from: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. Available from: [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available from: [Link]

-

Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. Available from: [Link]

-

The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available from: [Link]

-

An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available from: [Link]

-

Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. ResearchGate. Available from: [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

-

Synthesis, Antibacterial, and Antifungal Activities of Novel Pyridazino Carbazoles. Journal of Chemistry. Available from: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available from: [Link]

-

Studies on a novel series of 3(2H)-pyridazinones: Synthesis, molecular modelling, antimicrobial activity. ResearchGate. Available from: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available from: [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. sarpublication.com [sarpublication.com]

- 5. jchemrev.com [jchemrev.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyridazinone Core as a Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 4,5-Dichloropyridazin-3-one Derivatives

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile synthetic handles make it a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and cardiovascular conditions.[1][3][4]

At the heart of this versatile class of compounds lies 4,5-dichloropyridazin-3-one , a highly reactive and synthetically valuable starting material. The presence of two chlorine atoms on the electron-deficient pyridazinone ring renders the C4 and C5 positions exceptionally susceptible to nucleophilic attack, providing a robust platform for extensive chemical modification and the generation of diverse molecular libraries. This guide offers an in-depth exploration of the chemical properties, reaction mechanisms, and strategic applications of 4,5-dichloropyridazin-3-one, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

A foundational understanding of a starting material's properties is critical for experimental design. The key characteristics of 4,5-dichloropyridazin-3-one are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 932-22-9 | [5][6][7] |

| Molecular Formula | C₄H₂Cl₂N₂O | [5][6] |

| Molecular Weight | 164.97 g/mol | [6][8] |

| Appearance | White to yellow crystalline solid | [5][6] |

| Melting Point | 204-206 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

Synthesis of the 4,5-Dichloropyridazin-3-one Scaffold

The most common and efficient synthesis of the title compound involves the condensation of mucochloric acid with a hydrazine source. This method is reliable and provides a high yield of the desired product.

Experimental Protocol: Synthesis from Mucochloric Acid

This protocol is based on a well-established synthetic route.[9]

Materials:

-

Mucochloric acid (1 equivalent)

-

Hydrazine sulfate (0.8 equivalents)

-

Sodium acetate (0.77 equivalents)

-

Water

Procedure:

-

A solution of mucochloric acid in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

The solution is warmed to approximately 80-100°C.

-

A pre-mixed solution of hydrazine sulfate and sodium acetate in water is added portion-wise to the heated mucochloric acid solution.

-

Upon addition, a solid precipitate of 4,5-dichloro-3-pyridazone begins to form.

-

The reaction mixture is stirred at temperature for 1-2 hours to ensure complete reaction.

-

The mixture is cooled to room temperature, and then further cooled in an ice bath.

-

The solid product is collected by vacuum filtration and washed with cold water.

-

The crude product is recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.[9]

Caption: Synthetic workflow for 4,5-dichloropyridazin-3-one.

Core Reactivity: A Platform for Derivatization

The synthetic utility of 4,5-dichloropyridazin-3-one stems from its predictable and regioselective reactivity. The two chlorine atoms serve as excellent leaving groups, enabling a wide range of functionalizations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, exacerbated by the inductive effect of the carbonyl group and the two chlorine atoms, makes the C4 and C5 positions highly electrophilic. This facilitates Nucleophilic Aromatic Substitution (SNAr) as the primary reaction pathway.[10][11] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[10]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. miragenews.com [miragenews.com]

- 5. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4,5-Dichloropyridazin-3(2H)-one, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. prezi.com [prezi.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Mucochloric Acid and Pyridazinones

An In-depth Technical Guide: Exploring the Synthesis of Pyridazinones from Mucochloric Acid

Executive Summary

Pyridazinone and its derivatives represent a class of heterocyclic compounds of paramount importance in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a highly functionalized C4 synthon, serves as a versatile and cost-effective starting material for the construction of these valuable scaffolds.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of pyridazinones from mucochloric acid. It delves into the underlying reaction mechanisms, provides detailed and self-validating experimental protocols, discusses post-synthetic modifications, and outlines methods for product characterization, grounding all claims in authoritative scientific literature.

Mucochloric Acid: A Highly Functionalized and Reactive Synthon

Mucochloric acid (MCA) is a multifaceted molecule whose utility in organic synthesis is derived from its dense collection of reactive sites.[5] Structurally, it possesses a lactone ring, two vinyl chloride functionalities, and a hemiacetal at the C-5 position.[5] In solution, MCA exists in a dynamic equilibrium between its cyclic 2(5H)-furanone form and its open-chain aldehydic acid form (2,3-dichloro-4-oxo-2-butenoic acid).[4][6] This equilibrium, which can be influenced by solvent and pH, is critical to its reactivity, particularly with nitrogen nucleophiles.[4] The distinct electronic environments of the two chlorine atoms and the hydroxyl group allow for selective transformations, making MCA an ideal starting point for building complex molecular architectures.[5]

The Pyridazinone Scaffold: A Pharmacological Powerhouse

The pyridazinone core is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.[1][7] This versatility has led to the development of pyridazinone-based compounds with a wide array of therapeutic applications. These include anti-inflammatory agents that target key mediators like TNF-α and IL-6, anti-cancer drugs, antimicrobials, and agents for treating cardiovascular and central nervous system disorders.[2][8] The ability to readily synthesize and derivatize the pyridazinone ring system from accessible starting materials like mucochloric acid is therefore of significant strategic importance in the pursuit of novel therapeutics.

Core Synthesis: Ring Transformation of Mucochloric Acid

The cornerstone of pyridazinone synthesis from MCA is the ring transformation reaction achieved through condensation with hydrazine or its derivatives. This process efficiently converts the five-membered furanone ring into the six-membered pyridazinone heterocycle.

Mechanistic Insights: From Furanone to Pyridazinone

The reaction is typically performed in an aqueous acidic medium at elevated temperatures.[4][9] The generally accepted mechanism proceeds through the open-chain aldehydic form of mucochloric acid. The key steps are as follows:

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule performs a nucleophilic attack on the aldehyde carbonyl carbon of the open-chain MCA.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl.

-

Dehydration & Tautomerization: A final dehydration step results in the formation of the stable, aromatic 4,5-dichloro-3(2H)-pyridazinone ring.

The use of an acidic catalyst facilitates both the initial nucleophilic attack on the carbonyl and the subsequent dehydration steps.

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery — An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aryl-4,5-Dihalopyridazin-3(2H)-ones

Abstract

The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides a comprehensive exploration of a specific, highly potent subclass: the 2-aryl-4,5-dihalopyridazin-3(2H)-ones. We delve into the critical aspects of their structure-activity relationship (SAR), focusing on their utility as analgesic and anti-inflammatory agents, often mediated by the selective inhibition of cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and mechanistic underpinnings of this important class of compounds. We will dissect the causal relationships behind synthetic strategies and assay choices, present detailed experimental protocols, and visualize key concepts to empower the rational design of next-generation pyridazinone-based therapeutics.

Introduction: The Rise of the Pyridazinone Scaffold

Pyridazinone derivatives represent a "wonder nucleus" in medicinal chemistry, with compounds from this family demonstrating a vast spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] The adaptability of the pyridazinone ring allows for straightforward functionalization at various positions, making it an attractive target for synthetic chemists aiming to modulate its pharmacological profile.[2][3] A key advantage that has emerged, particularly for anti-inflammatory applications, is the potential for potent activity with a reduced risk of the gastrointestinal side effects that plague many traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][4] This improved safety profile is often attributed to the selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme, over the constitutive COX-1 isoform which is crucial for maintaining the gastric mucosa.[5]

This guide will focus specifically on the 2-aryl-4,5-dihalopyridazin-3(2H)-one core, a substructure noted for its potent analgesic and anti-inflammatory activities.[4] We will explore how modifications to the aryl group at the N-2 position and the nature of the halogen atoms at the C-4 and C-5 positions dictate the molecule's interaction with its biological targets and ultimately its therapeutic efficacy.

Synthetic Strategy: Building the Dihalopyridazinone Core

The cornerstone for the synthesis of 4,5-dihalopyridazin-3(2H)-ones is the use of mucohalic acids (e.g., mucobromic or mucochloric acid) as starting materials. These compounds provide the necessary four-carbon backbone with pre-installed halogens. The general and most efficient synthetic route involves a cyclocondensation reaction between a mucohalic acid and an appropriate arylhydrazine.[6]

Causality in Synthetic Design

The choice of an arylhydrazine as the nitrogen source is a deliberate and critical step. The aryl moiety of the hydrazine directly installs the "2-aryl" component of the final product, which is a key determinant of biological activity. This one-step cyclization is an efficient method for creating the core heterocyclic system. The reaction proceeds by nucleophilic attack of the hydrazine onto the carbonyl groups of the mucohalic acid, followed by dehydration and ring closure.

Caption: General synthetic pathway for 2-aryl-4,5-dihalopyridazin-3(2H)-ones.

Detailed Experimental Protocol: Synthesis of a Representative Compound

The following protocol details the synthesis of a representative 2-aryl-4,5-dichloropyridazin-3(2H)-one.

Objective: To synthesize 2-(4-methoxyphenyl)-4,5-dichloropyridazin-3(2H)-one.

Materials:

-

Mucochloric acid

-

4-Methoxyphenylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve mucochloric acid (1.69 g, 0.01 mol) and sodium acetate (0.82 g, 0.01 mol) in 50 mL of ethanol with gentle warming and stirring.

-

Hydrazine Addition: In a separate beaker, dissolve 4-methoxyphenylhydrazine hydrochloride (1.75 g, 0.01 mol) in a minimal amount of water and add it dropwise to the stirred mucochloric acid solution.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and byproducts.

-

Recrystallization: Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-methoxyphenyl)-4,5-dichloropyridazin-3(2H)-one as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

The primary therapeutic interest in 2-aryl-4,5-dihalopyridazin-3(2H)-ones lies in their potent anti-inflammatory and analgesic activities.[4] Extensive research has demonstrated that these effects are largely mediated through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5]

The Role of COX-2 in Inflammation and Pain

The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal protection and platelet aggregation. COX-2, on the other hand, is typically absent in most tissues but is rapidly induced at sites of inflammation by stimuli such as cytokines and endotoxins.[5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever. Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to achieve anti-inflammatory and analgesic effects while minimizing gastric side effects.[5]

Caption: Mechanism of action via selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 2-aryl-4,5-dihalopyridazin-3(2H)-ones are highly dependent on the nature of the substituents at the N-2, C-4, and C-5 positions.

The Influence of the 2-Aryl Substituent

The aryl ring at the N-2 position is crucial for activity. Its substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity to the COX-2 active site.

-

Electron-donating groups: Substituents like methoxy (-OCH₃) or methyl (-CH₃) on the aryl ring, particularly at the para-position, are often associated with enhanced anti-inflammatory and analgesic activity. This suggests that increased electron density in the aryl ring may be favorable for binding.

-

Electron-withdrawing groups: Conversely, the presence of electron-withdrawing groups such as chloro (-Cl) or nitro (-NO₂) can also lead to potent compounds, indicating that a complex interplay of electronic and hydrophobic interactions governs the binding.

-

Steric Factors: The size and position of the substituent on the aryl ring are critical. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups in the correct position can enhance van der Waals interactions within the enzyme's active site.

The Role of the 4,5-Dihalo Substituents

The halogen atoms at the C-4 and C-5 positions are a defining feature of this subclass and significantly contribute to their biological profile.

-

Nature of the Halogen: Generally, activity is observed with both chlorine and bromine. The larger size and greater polarizability of bromine compared to chlorine can influence the binding interactions. In some series, bromo-substituted compounds have shown slightly higher potency than their chloro-analogs.

-

Hydrophobicity and Binding: The presence of halogens increases the lipophilicity of the pyridazinone core, which can enhance membrane permeability and access to the enzyme's active site. They can also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein, further stabilizing the drug-target complex.

Quantitative SAR Data

| Compound Structure | 2-Aryl Substituent (Ar) | 4,5-Halo (X) | Relative Analgesic/Anti-inflammatory Activity | Notes |

| Generic Core | Phenyl | Cl | Moderate | The unsubstituted phenyl group provides a baseline activity. |

| 4-Methoxyphenyl | Cl | High | The electron-donating methoxy group at the para position often enhances potency. | |

| 4-Chlorophenyl | Cl | Moderate to High | An electron-withdrawing group can also be beneficial, suggesting a role for hydrophobic interactions. | |

| Phenyl | Br | Moderate to High | Bromo-substituted analogs are often comparable to or slightly more potent than chloro-analogs. | |

| 4-Methylphenyl | Cl | High | The small, lipophilic methyl group can improve binding and activity. |

This table represents a qualitative summary based on trends reported across multiple studies on pyridazinone derivatives.

Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized 2-aryl-4,5-dihalopyridazin-3(2H)-ones, a series of standardized in vitro and in vivo assays are essential.

In Vitro Assay: COX-1/COX-2 Inhibition

This assay is critical for determining the potency and selectivity of the compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reference drugs (e.g., Celecoxib for selective COX-2, Indomethacin for non-selective)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection

Step-by-Step Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: In a 96-well plate, add the enzyme, a co-factor solution (e.g., hematin, glutathione), and various concentrations of the test compound or reference drug. Incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Stop Reaction: After a defined time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

-

Quantify Prostaglandin Production: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. The selectivity index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Assay: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This is a standard model for screening compounds for peripheral analgesic activity.

Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

-

Swiss albino mice (20-25 g)

-

Test compounds

-

Reference drug (e.g., Aspirin or Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

0.6% acetic acid solution

Step-by-Step Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory environment for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Future Perspectives and Conclusion

The 2-aryl-4,5-dihalopyridazin-3(2H)-one scaffold remains a highly promising platform for the development of novel analgesic and anti-inflammatory agents. The established link between their structure and selective COX-2 inhibition provides a solid foundation for rational drug design. Future research should focus on:

-

Quantitative SAR (QSAR) Studies: A systematic synthesis and evaluation of a broad series of these compounds are needed to develop robust QSAR models.[7] This would allow for the computational prediction of activity and guide the synthesis of more potent and selective analogs.

-

Exploration of Novel Substituents: Investigating a wider diversity of substituents on the 2-aryl ring could uncover new interactions with the COX-2 active site.

-

Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize the drug-like properties of lead compounds.

-

Investigation of Other Targets: While COX-2 is a primary target, the broad biological profile of pyridazinones suggests they may interact with other targets, warranting further mechanistic studies.

References

-

Doğruer, D. S., et al. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. TÜBİTAK Academic Journals. Available from: [Link]

-

Süzer, Ö., et al. (2006). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. Available from: [Link]

-

Imran, M., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives. Semantic Scholar. Available from: [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

-

Chemistry LibreTexts. (2023). 31.9: Quantitative Structure-Activity Relationships (QSAR). Available from: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

-

Abdel-Aziz, M., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. PubMed. Available from: [Link]

-

Santagati, N. A., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. PubMed. Available from: [Link]

-

Asif, M. (2014). A review on anti-inflammatory and analgesic activity of pyridazine derivatives. Mini reviews in medicinal chemistry. Available from: [Link]

-

Shah, V. H., et al. (2019). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available from: [Link]

-

Mohamed, M. S., et al. (2014). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. PubMed. Available from: [Link]

-

Wang, H., et al. (2018). Synthesis of pyridazin-3(2H)-ones containing sulfonyl group in one step. ResearchGate. Available from: [Link]

-

Fayed, E. A., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]